脑啡肽 (1-7)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
诺西普肽 (1-7) 是神经肽诺西普肽的生物活性片段,也称为孤儿肽 FQ。诺西普肽是一种 17 个氨基酸的肽,是诺西普肽受体 (NOP) 的内源性配体,NOP 是一种 G 蛋白偶联受体。 诺西普肽 (1-7) 特指诺西普肽的 N 端片段,保留了显著的生物活性 .
科学研究应用
诺西普肽 (1-7) 具有广泛的科学研究应用:
化学: 用于了解肽合成和结构-活性关系的研究。
生物学: 研究其在调节疼痛和痛觉过敏中的作用,以及它与诺西普肽受体的相互作用。
医学: 探索其在疼痛管理、焦虑、抑郁和成瘾方面的潜在治疗应用。
工业: 用于开发新型镇痛剂和其他治疗剂 .
作用机制
诺西普肽 (1-7) 通过与诺西普肽受体 (NOP) 结合发挥作用,NOP 是一种 G 蛋白偶联受体。结合后,它激活涉及腺苷酸环化酶抑制、环腺苷酸 (cAMP) 水平降低和离子通道调节的细胞内信号通路。 这些作用导致疼痛感知和其他生理反应的调节 .
生化分析
Biochemical Properties
Nociceptin (1-7) interacts with NOP receptors, leading to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs) . This typically causes a reduction in calcium currents, triggering changes in presynaptic calcium levels and thus neurotransmission .
Cellular Effects
The widespread expression patterns of NOP and VGCCs across multiple brain regions, the dorsal horn of the spinal cord, and the dorsal root ganglia, result in the alteration of numerous neurophysiological features . Nociceptin (1-7) influences cell function by regulating neurotransmitter release, hormone secretion, muscle contraction, and gene expression .
Molecular Mechanism
Nociceptin (1-7) exerts its effects at the molecular level through binding interactions with NOP receptors . This leads to the activation of G proteins and subsequent regulation of N-type VGCCs . The result is a reduction in calcium currents, which in turn affects neurotransmission .
Metabolic Pathways
Nociceptin (1-7) is involved in the regulation of calcium influx upon membrane depolarization
准备方法
合成路线和反应条件
诺西普肽 (1-7) 的合成通常涉及固相肽合成 (SPPS),这是一种广泛用于肽生产的方法。该过程从将 C 端氨基酸连接到固体树脂开始,然后依次添加受保护的氨基酸。每个氨基酸使用诸如 N,N'-二异丙基碳二亚胺 (DIC) 和 1-羟基苯并三唑 (HOBt) 之类的试剂与不断增长的肽链偶联。 肽链组装完成后,肽从树脂上裂解并脱保护,得到诺西普肽 (1-7) .
工业生产方法
诺西普肽 (1-7) 的工业生产遵循与实验室合成类似的原理,但规模更大。自动化肽合成器通常用于提高效率和可重复性。 使用高效液相色谱 (HPLC) 对于合成肽的纯化至关重要,以达到所需的纯度水平 .
化学反应分析
反应类型
诺西普肽 (1-7) 可以发生各种化学反应,包括:
氧化: 诺西普肽 (1-7) 中的蛋氨酸残基可以氧化成蛋氨酸亚砜。
还原: 如果有的话,二硫键可以还原成游离巯基。
常用试剂和条件
氧化: 过氧化氢 (H₂O₂) 或甲酸可以用于氧化反应。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 是常见的还原剂。
主要形成的产品
氧化: 蛋氨酸亚砜衍生物。
还原: 含游离巯基的肽。
取代: 具有修饰氨基酸残基的肽类似物
相似化合物的比较
类似化合物
诺西普肽(全长): 全长诺西普肽,包括 (1-7) 片段。
强啡肽 A: 另一种与诺西普肽具有结构相似性的阿片类肽。
内啡肽: 内源性阿片类肽,也调节疼痛和应激反应
独特性
诺西普肽 (1-7) 在调节全长诺西普肽作用方面的独特性。它可以拮抗诺西普肽诱导的痛觉过敏,使其成为疼痛研究中的宝贵工具。 与其他阿片类肽不同,诺西普肽及其片段不会激活经典阿片类受体,从而降低了传统阿片类药物成瘾和其他副作用的风险 .
属性
IUPAC Name |
(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTLKXLQUDUFSD-FLSSTNBBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N7O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30778144 |
Source
|
Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178249-42-8 |
Source
|
Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Nociceptin (1-7) interact with the Nociceptin/Orphanin FQ receptor (ORL1) and what are the downstream effects?
A: While Nociceptin (1-7) is a fragment of the full Nociceptin peptide, research suggests it acts as a functional antagonist at the ORL1 receptor [, ]. This means it binds to the receptor but doesn't activate it like the full Nociceptin peptide. Specifically, Nociceptin (1-7) can block the hyperalgesia (increased pain sensitivity) usually induced by full Nociceptin []. The exact binding mechanism of Nociceptin (1-7) to ORL1 is still under investigation, but it's suggested to be different from how the full Nociceptin peptide interacts [].
Q2: What is the importance of the N-terminal region of Nociceptin for its interaction with ORL1?
A: Studies have shown that the N-terminal region, particularly the first three amino acids (Arg-Tyr-Tyr), is crucial for the binding of both Nociceptin and its analogs to the ORL1 receptor []. Specifically, the N-terminal Acetyl-Arginine of the antagonist Ac-RYYRIK-NH2 has been identified as a key structure for its binding to ORL1 []. This highlights the importance of the N-terminal region in mediating interactions with the receptor.
Q3: Does modifying the length of the Nociceptin peptide affect its vasodepressor activity?
A: Yes, research indicates that the length of the Nociceptin peptide chain is critical for its vasodepressor activity, specifically in the systemic vascular bed of rabbits []. While full Nociceptin and its analog [Tyr1]-Nociceptin induce dose-dependent decreases in systemic arterial pressure, shorter fragments like Nociceptin (2-17), (1-11), and (1-7) do not elicit this effect []. This suggests that the full peptide sequence is necessary for activating the receptor pathway responsible for the vasodepressor response.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。